3,5,5-Trimethylhexanoyl chloride
Description
Significance of Acyl Chlorides as Electrophilic Synthons
Acyl chlorides are fundamental reagents in organic synthesis, primarily serving as electrophilic acylating agents. chemicalland21.com Their heightened reactivity stems from the strong electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. chemicalland21.com This electronic effect makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating a wide range of substitution reactions. organicchemistrytutor.comquora.com
The general reactivity of acyl chlorides allows for their conversion into a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides, through reactions with alcohols, amines, and carboxylates, respectively. wikipedia.orgebsco.comvandemark.com This versatility makes them invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbook.comhsppharma.comnumberanalytics.com
Distinctive Reactivity Profile of Branched-Chain Acyl Chlorides
While acyl chlorides are generally reactive, the structure of the alkyl chain can significantly influence their reactivity. Branched-chain acyl chlorides, such as 3,5,5-trimethylhexanoyl chloride, exhibit a distinct reactivity profile compared to their linear counterparts. The branched structure introduces steric hindrance around the reactive acyl chloride group. This steric bulk can modulate the reaction kinetics, often leading to slower and more selective reactions. This controlled reactivity can be advantageous in complex syntheses where selectivity is crucial.
Overview of Research Trajectories for this compound
This compound, also known by its common name isononanoyl chloride, is a branched acyl chloride with the chemical formula C₉H₁₇ClO. sigmaaldrich.com Its development arose from the broader investigation into branched-chain carboxylic acid derivatives in the mid-20th century.
Current research and applications involving this compound are diverse. It serves as a key intermediate in the production of various organic compounds. For instance, it is utilized in the synthesis of:
Organic peroxides: These compounds often serve as polymerization initiators. chemicalbook.comhsppharma.comchemdad.com
Pharmaceuticals: It is a starting material for creating complex molecules, including barbituric acid analogs and α-N-fattyacyl colistin (B93849) nonapeptide derivatives. chemicalbook.comsigmaaldrich.comlookchem.com
Crop protection agents and pesticides: Its reactivity is harnessed to modify existing compounds to enhance their efficacy. chemicalbook.comhsppharma.com
Dyes and pigments: The compound is employed in the manufacturing process of various colorants. chemicalbook.comhsppharma.com
The synthesis of this compound is typically achieved through the chlorination of 3,5,5-trimethylhexanoic acid (also known as isononanoic acid) using a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.com More advanced methods, including the use of bis(trichloromethyl) carbonate, have also been developed to improve purity and yield. patsnap.comgoogle.com
Below are the key chemical and physical properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₇ClO chemicalbook.comscbt.com |
| Molecular Weight | 176.68 g/mol chemicalbook.comsigmaaldrich.comscbt.com |
| CAS Number | 36727-29-4 chemicalbook.comsigmaaldrich.com |
| Appearance | Colorless to light yellow liquid tcichemicals.comindiamart.com |
| Boiling Point | 188-190 °C chemicalbook.comhsppharma.comsigmaaldrich.com |
| Density | 0.93 g/mL at 25 °C chemicalbook.comhsppharma.comsigmaaldrich.com |
| Refractive Index | 1.436 (n20/D) chemicalbook.comhsppharma.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,5-trimethylhexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKPNPPFAYJZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049284 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36727-29-4 | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36727-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036727294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl chloride, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethylhexanoyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylhexanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2J193VP5M | |
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Synthetic Methodologies for 3,5,5 Trimethylhexanoyl Chloride
Conventional Batch Synthesis Approaches
Traditional batch synthesis remains a cornerstone for the production of 3,5,5-trimethylhexanoyl chloride. These methods typically involve the chemical transformation of a precursor molecule in a reaction vessel, followed by purification.
Chlorination of 3,5,5-Trimethylhexanoic Acid
The most direct and widely employed method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid. This transformation can be achieved using several chlorinating agents.
(CH₃)₃CCH₂CH(CH₃)CH₂COOH + SOCl₂ → (CH₃)₃CCH₂CH(CH₃)CH₂COCl + SO₂ + HCl
The process involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chlorosulfite intermediate to yield the final product.
Table 1: Reaction Parameters for Chlorination with Thionyl Chloride
| Parameter | Condition |
| Reactant | 3,5,5-Trimethylhexanoic Acid |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Typical Condition | Reflux |
| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |
Phosphorus chlorides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also capable of converting carboxylic acids to their corresponding acyl chlorides. chemistrysteps.com While less common than thionyl chloride for this specific synthesis, they represent a viable alternative. The stoichiometry of the reaction differs depending on the phosphorus chloride used.
With phosphorus trichloride, three equivalents of the carboxylic acid react to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid:
3 (CH₃)₃CCH₂CH(CH₃)CH₂COOH + PCl₃ → 3 (CH₃)₃CCH₂CH(CH₃)CH₂COCl + H₃PO₃
When phosphorus pentachloride is used, the reaction proceeds in a 1:1 molar ratio, yielding phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts:
(CH₃)₃CCH₂CH(CH₃)CH₂COOH + PCl₅ → (CH₃)₃CCH₂CH(CH₃)CH₂COCl + POCl₃ + HCl
A mixture of POCl₃ and PCl₅ can act as a very strong chlorinating agent for various organic transformations. researchgate.net
Table 2: Comparison of Phosphorus Chlorinating Agents
| Chlorinating Agent | Stoichiometry (Acid:Reagent) | Byproducts |
| Phosphorus Trichloride (PCl₃) | 3:1 | Phosphorous Acid (H₃PO₃) |
| Phosphorus Pentachloride (PCl₅) | 1:1 | Phosphoryl Chloride (POCl₃), Hydrogen Chloride (HCl) |
Oxidative Chlorination of 3,5,5-Trimethyl-1-hexanol
An alternative synthetic route involves the direct oxidative chlorination of the corresponding primary alcohol, 3,5,5-trimethyl-1-hexanol. This method achieves the conversion in a single step, bypassing the need to first isolate the carboxylic acid. Reagents such as thionyl chloride or phosphorus trichloride can be used for this transformation, with reported yields of around 88%. This process involves the oxidation of the alcohol to an aldehyde, which is then chlorinated to the acyl chloride.
(CH₃)₃CCH₂CH(CH₃)CH₂CH₂OH → [(CH₃)₃CCH₂CH(CH₃)CH₂CHO] → (CH₃)₃CCH₂CH(CH₃)CH₂COCl
The direct conversion of primary alcohols to acyl chlorides represents an efficient synthetic strategy, although it is generally less common than the chlorination of carboxylic acids. chemistrysteps.com
Catalytic Conversion with Bis(trichloromethyl)carbonate and Organic Amine Catalysts
Bis(trichloromethyl)carbonate, also known as triphosgene (B27547) (BTC), serves as a solid, safer alternative to gaseous phosgene (B1210022) for the synthesis of acyl chlorides. researchgate.netguidechem.comwikipedia.org The reaction of 3,5,5-trimethylhexanoic acid with triphosgene can be catalyzed by organic amines, such as pyridine (B92270) or N,N-dimethylformamide (DMF). nih.gov The amine acts as a nucleophilic catalyst, activating the triphosgene and facilitating the reaction. nih.gov
The reaction with triphosgene is generally carried out under mild conditions and can produce high yields. guidechem.com The use of an organic amine base like pyridine can also help to neutralize the HCl generated during the reaction. organic-chemistry.orgnih.gov This method is advantageous due to the solid nature of triphosgene, which simplifies handling compared to gaseous or liquid phosgene derivatives. researchgate.netguidechem.comwikipedia.org
Advanced Flow Chemistry Techniques
Recent advancements in chemical synthesis have led to the development of continuous flow processes, which offer several advantages over traditional batch methods, including improved safety, better heat and mass transfer, and enhanced control over reaction parameters.
The synthesis of this compound has been successfully adapted to a flow chemistry setup using microreactor technology. chemistrysteps.com In this approach, 3,5,5-trimethylhexanoic acid is reacted with triphosgene in a silicon carbide microreactor. N,N-dimethylformamide (DMF) is used as a catalyst, and tetrahydrofuran (B95107) (THF) serves as the solvent. This continuous flow method has been reported to achieve a high yield of 91%. Flow chemistry provides a scalable and efficient means of producing this compound with precise control over the reaction conditions, leading to high purity and yield.
Table 3: Parameters for Flow Chemistry Synthesis
| Parameter | Details |
| Reactants | 3,5,5-Trimethylhexanoic Acid, Triphosgene |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Solvent | Tetrahydrofuran (THF) |
| Reactor Type | Silicon Carbide Microreactor |
| Reported Yield | 91% |
Continuous Flow Synthesis from 3,5,5-Trimethylhexanoic Acid and Triphosgene
A highly efficient method for synthesizing this compound involves the reaction of 3,5,5-trimethylhexanoic acid with triphosgene in a continuous flow system. researchgate.net This approach has been demonstrated to achieve high yields and selectivity, making it a significant advancement over conventional methods. researchgate.net
Role of N,N-Dimethylformamide (DMF) Catalysis
N,N-Dimethylformamide (DMF) plays a crucial catalytic role in the synthesis of acyl halides from carboxylic acids. nih.gov In the reaction to form this compound, DMF facilitates the process, which involves the reversible formation of an imidoyl chloride intermediate. researchgate.netnih.gov This catalytic action is essential for the high efficiency of the continuous flow synthesis. researchgate.net
Optimization via Silicon Carbide Microreactor Technology
The use of a silicon carbide microreactor is a key innovation in the continuous flow synthesis of this compound. researchgate.net This technology allows for precise control over reaction conditions, such as temperature and pressure, which is critical for optimizing the reaction. The silicon carbide material is particularly advantageous due to its ability to tolerate the corrosive nature of chloride ions at elevated temperatures and pressures. researchgate.net
Recent studies have reported a continuous flow process using a silicon carbide microreactor that achieves a greater than 99% conversion rate of 3,5,5-trimethylhexanoic acid and a 95% selectivity for the target product, this compound. researchgate.net This process, conducted at 55°C and 0.8 MPa, resulted in an isolated yield of 91%. researchgate.net The use of polar tetrahydrofuran (THF) as a solvent in this process contributes to a higher yield, improved product color, and fewer impurities. researchgate.net
Table 1: Optimized Continuous Flow Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Materials | 3,5,5-Trimethylhexanoic Acid, Triphosgene |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Reactor | Silicon Carbide Microreactor |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 55 °C |
| Pressure | 0.8 MPa |
| Conversion Rate | >99% |
| Selectivity | 95% |
Computational Fluid Dynamics (CFD) Simulations for Reactor Design and Process Optimization
Computational Fluid Dynamics (CFD) has become an invaluable tool for designing and optimizing chemical reactors, including those used for the synthesis of this compound. researchgate.netmdpi.com CFD simulations provide detailed insights into the fluid dynamics within the reactor, enabling engineers to enhance performance and safety. researchgate.netmdpi.com
Analysis of Flow Dynamics and Residence Time Distribution
CFD simulations using software like OpenFOAM have been employed to analyze the single-phase flow within advanced microreactors for this compound production. researchgate.net These simulations help in understanding the flow lines, velocity distribution, pressure fields, and residence time distribution (RTD) at various flow rates, ranging from 5 to 100 mL/min. researchgate.net The analysis has shown that as the flow velocity increases, the stagnation area and swirling intensity experience a slight increase, while the velocity and pressure distribution in each mixing unit remain relatively uniform. researchgate.net
Predictive Modeling for Enhanced Conversion and Selectivity
By providing a detailed understanding of the reaction environment, CFD models allow for the predictive modeling of conversion and selectivity. researchgate.netmdpi.com This predictive capability is crucial for optimizing the reactor design to achieve higher efficiency. mdpi.com For the synthesis of this compound, these models help in ensuring that the reaction conditions are uniform and that the residence time is sufficient for high conversion and selectivity, ultimately leading to a more time- and cost-effective process. researchgate.net
Green Chemistry Principles in this compound Synthesis
The shift towards continuous flow synthesis for this compound aligns with several key principles of green chemistry. researchgate.netuniroma1.it This modern approach aims to reduce the environmental footprint of chemical manufacturing by improving efficiency and minimizing waste. uniroma1.itnih.gov
Reduction of Hazardous By-products and Waste Streams
The synthesis of this compound traditionally involves the chlorination of 3,5,5-trimethylhexanoic acid. chemicalbook.com Common chlorinating agents used in this conversion include thionyl chloride (SOCl₂) and phosgene (COCl₂). google.comwikipedia.org While effective, these reagents generate hazardous by-products. The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive. wikipedia.org Phosgene is an extremely toxic gas, making its handling and use a significant safety concern in industrial applications. wikipedia.org
Modern synthetic strategies focus on replacing these hazardous reagents with safer alternatives and optimizing reaction conditions to minimize waste. One notable advancement is the use of bis(trichloromethyl)carbonate, commonly known as triphosgene (BTC). researchgate.net Triphosgene is a solid, which makes it a safer and easier-to-handle alternative to gaseous phosgene for introducing the carbonyl chloride functionality. researchgate.net
Recent research has demonstrated an efficient synthesis of this compound using triphosgene and 3,5,5-trimethylhexanoic acid catalyzed by N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This method not only avoids the use of highly toxic phosgene gas but also shows high conversion and selectivity, reducing the formation of unwanted side products and simplifying purification processes. researchgate.net The shift from reagents like phosgene and thionyl chloride to solid alternatives like triphosgene represents a significant step in reducing the generation of hazardous waste streams in the production of acyl chlorides.
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Formula | Physical State | Key By-products | Primary Hazards |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl | Toxic, corrosive gaseous by-products. wikipedia.org |
| Phosgene | COCl₂ | Gas | HCl, CO₂ | Extremely toxic gas. wikipedia.org |
Energy Efficiency and Process Intensification in Continuous Systems
The combination of flow chemistry with microreactor technology is revolutionizing the synthesis of chemicals like this compound, offering enhanced energy efficiency and process intensification. researchgate.netresearchgate.net Continuous flow processes provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product purity. justia.comeuropa.eu
A continuous flow method for synthesizing this compound has been developed utilizing a silicon carbide microreactor. researchgate.netresearchgate.net This system uses triphosgene and 3,5,5-trimethylhexanoic acid as starting materials. researchgate.net The excellent heat transfer properties of the microreactor allow for precise temperature control, enabling the reaction to be carried out efficiently at a moderate temperature of 55 °C. researchgate.netresearchgate.net This is a significant improvement in energy efficiency compared to traditional batch processes that often require higher temperatures under reflux conditions.
Process intensification is achieved through the high surface-area-to-volume ratio of the microreactor, which facilitates rapid mixing and mass transfer. europa.eu This results in a significantly reduced reaction time and increased throughput. In the reported continuous flow process, a high conversion rate (>99%) and a product selectivity of 95% were achieved, with a throughput reaching 0.35 kg/h . researchgate.net The use of a silicon carbide reactor is particularly advantageous as it can tolerate the corrosive chloride ions generated during the reaction. researchgate.net This on-demand, continuous production model enhances safety by minimizing the amount of reactive material present at any given moment and reduces the need for storage of the unstable acyl chloride product. justia.comacs.org
Table 2: Research Findings for Continuous Flow Synthesis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | Triphosgene, 3,5,5-trimethylhexanoic acid | researchgate.netresearchgate.net |
| Catalyst | N,N-dimethylformamide (DMF) | researchgate.net |
| Reactor Type | Silicon Carbide Microreactor | researchgate.netresearchgate.net |
| Temperature | 55 °C | researchgate.netresearchgate.net |
| Pressure | 0.8 MPa | researchgate.netresearchgate.net |
| Acid Conversion | > 99% | researchgate.net |
| Product Selectivity | 95% | researchgate.net |
| Isolated Yield | 91% | researchgate.netresearchgate.net |
Chemical Reactivity and Mechanistic Studies of 3,5,5 Trimethylhexanoyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary reactions of 3,5,5-trimethylhexanoyl chloride involve nucleophilic acyl substitution, a consequence of its highly reactive acyl chloride group. The electrophilic nature of the carbonyl carbon makes it a target for various nucleophiles, leading to the formation of esters, amides, and carboxylic acids.
The kinetics of acylation reactions involving this compound are significantly influenced by its molecular structure. The presence of multiple methyl groups creates a sterically hindered environment around the electrophilic carbonyl carbon. This steric bulk can impede the approach of nucleophiles, thereby slowing down the reaction rates compared to those of linear acyl chlorides. sci-hub.se To overcome these kinetic barriers, elevated temperatures or the use of catalysts may be necessary to enhance reactivity.
From a thermodynamic perspective, the formation of the corresponding esters, amides, or carboxylic acid from this compound is generally favorable. The reactions result in the formation of a stable carbonyl group in the product and the release of hydrogen chloride.
The branched structure of this compound is a key determinant of its reaction kinetics. The steric hindrance resulting from the bulky 3,5,5-trimethylhexanoyl group affects the rate of nucleophilic attack. enscm.fr This is a critical factor in synthetic applications where controlled reactivity or selective substitution is desired. The steric hindrance can be advantageous in preventing unwanted side reactions that might occur with less bulky, more reactive acyl chlorides.
| Parameter | Influence on this compound Reactivity |
|---|---|
| Reaction Rate | Generally slower compared to linear acyl chlorides due to steric hindrance. sci-hub.se |
| Reaction Conditions | May require elevated temperatures or catalysts to overcome kinetic barriers. |
| Selectivity | Steric bulk can enhance selectivity in certain reactions. |
This compound readily undergoes several nucleophilic acyl substitution reactions:
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5,5-trimethylhexanoic acid and hydrogen chloride.
Aminolysis: It reacts with amines to yield the corresponding N-substituted amides.
Alcoholysis: Reaction with alcohols produces esters.
These reactions proceed through a nucleophilic acyl substitution mechanism where the nucleophile (water, amine, or alcohol) attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion as a leaving group.
Friedel-Crafts Acylation Reactions
This compound is also a valuable reagent in Friedel-Crafts acylation reactions, which are used to introduce an acyl group onto an aromatic ring. google.comgoogle.com
This compound is utilized for the acylation of various aromatic and heterocyclic compounds. google.comgoogle.comresearchgate.net For instance, it has been used in the Friedel-Crafts acylation of methyl 3-methyl-2-butenoate. google.com The bulky nature of the 3,5,5-trimethylhexanoyl group can influence the regioselectivity of the acylation on the aromatic ring.
Friedel-Crafts acylation reactions with this compound typically require a Lewis acid catalyst to activate the acyl chloride. google.comgoogle.com Aluminum trichloride (B1173362) (AlCl₃) is a commonly used and highly active catalyst for these reactions. google.com The catalyst coordinates with the chlorine atom of the acyl chloride, which in turn increases the electrophilicity of the carbonyl carbon and facilitates the generation of an acylium ion. google.com This highly reactive intermediate then attacks the aromatic ring. google.com In some cases, a co-catalyst like anhydrous stannic chloride may be used in conjunction with aluminum trichloride. google.com Other Lewis acids, such as zinc oxide (ZnO), have also been investigated as catalysts for Friedel-Crafts acylations. researchgate.net
| Catalyst System | Application in Friedel-Crafts Acylation |
|---|---|
| Aluminum Trichloride (AlCl₃) | A strong and common catalyst that activates the acyl chloride for reaction with aromatic rings. google.com |
| Anhydrous Stannic Chloride | Can be used as a co-catalyst with aluminum trichloride. google.com |
| Zinc Oxide (ZnO) | Investigated as a reusable catalyst for the acylation of various aromatic compounds. researchgate.net |
Radical Chemistry Involving 3,5,5-Trimethylhexanoyl Peroxide Derivatives
The radical chemistry associated with derivatives of this compound is primarily centered on di-(3,5,5-trimethylhexanoyl) peroxide. This organic peroxide is notable for its thermal instability and its utility as a source of free radicals.
Formation:
Di-(3,5,5-trimethylhexanoyl) peroxide, also known as isononanoyl peroxide, is synthesized from its corresponding acid chloride, this compound. chemicalbook.com The formation process typically involves the reaction of this compound with hydrogen peroxide in the presence of an aqueous alkaline solution. google.comgoogle.com A continuous flow method utilizing a microreactor has been developed for this synthesis, which offers improved mixing efficiency, stable production, and higher yields (over 97%) compared to traditional batch reactors. google.com This method simplifies the technological process and allows the reaction to proceed under mild and safer conditions. google.com The precursor, this compound, can be synthesized by the chlorination of isononanoic acid using thionyl chloride. chemicalbook.com
Decomposition Mechanisms:
Organic peroxides like di-(3,5,5-trimethylhexanoyl) peroxide are characterized by a weak oxygen-oxygen bond that readily cleaves upon heating to form highly reactive free radicals. pergan.com The thermal decomposition of di-(3,5,5-trimethylhexanoyl) peroxide is a unimolecular homolytic cleavage reaction. researchgate.net This process is the basis for its function as a radical initiator. pergan.com
Studies on the kinetics of the thermal decomposition of di-(3,5,5-trimethylhexanoyl) peroxide in a benzene (B151609) solution showed that the reaction follows a first-order plus three-halves-order kinetic model at initial concentrations between 0.04 to 0.43 mol/L. researchgate.net The primary decomposition products identified include carbon dioxide, 2,2,4,7,9,9-hexamethyldecane, and 2,4,4-trimethylpentane. zhenghuazhuji.com
The table below details the major decomposition products of di-(3,5,5-trimethylhexanoyl) peroxide.
| Product Name | Chemical Formula |
| Carbon Dioxide | CO₂ |
| 2,2,4,7,9,9-Hexamethyldecane | C₁₆H₃₄ |
| 2,4,4-Trimethylpentane | C₈H₁₈ |
Table 1: Major Decomposition Products of Di-(3,5,5-trimethylhexanoyl) Peroxide. zhenghuazhuji.com
The utility of di-(3,5,5-trimethylhexanoyl) peroxide stems from its ability to act as a free radical initiator for various chemical reactions, most notably in the polymer industry. pergan.com The controlled thermal decomposition of the peroxide generates free radicals that can initiate polymerization reactions. pergan.com
It is a highly efficient initiator for the high-pressure polymerization of ethylene, used in both tubular and autoclave processes. zhenghuazhuji.com It is also employed as an initiator for the aqueous suspension polymerization of vinyl chloride at temperatures between 50-70°C. zhenghuazhuji.com Furthermore, it serves as an initiator for the copolymerization of vinylidene chloride and (meth)acrylates. nouryon.com The selection of an organic peroxide initiator for a specific polymerization process is critically dependent on its decomposition rate at the chosen reaction temperature. pergan.com This rate is commonly expressed as the half-life (t₁/₂), which is the time required for half of the peroxide to decompose at a given temperature. pergan.com
The table below presents the half-life data for di-(3,5,5-trimethylhexanoyl) peroxide in a chlorobenzene (B131634) solution.
| Temperature | Half-Life |
| 96°C | 0.1 hours |
| 77°C | 1 hour |
| 59°C | 10 hours |
Table 2: Half-Life of Di-(3,5,5-trimethylhexanoyl) Peroxide. zhenghuazhuji.com
This thermal sensitivity requires careful temperature control during storage and transport to maintain its quality and prevent self-accelerating decomposition. zhenghuazhuji.compergan.com
Advanced Applications in Organic Synthesis
Synthesis of Biologically Active Compounds
The introduction of the 3,5,5-trimethylhexanoyl moiety is a key step in the synthesis of several classes of biologically active compounds. This is attributed to the lipophilic nature of the branched nonanoyl group, which can enhance membrane permeability or facilitate specific interactions with biological targets.
3,5,5-Trimethylhexanoyl chloride is employed as a reagent in the synthesis of novel barbituric acid analogs. chemicalbook.comsigmaaldrich.com These synthetic pathways often involve the acylation of a barbiturate (B1230296) template. researchgate.netresearchgate.net For instance, a common method is the direct 3-acylation of a barbituric acid derivative with this compound. researchgate.net This can be achieved via a stepwise process involving O-acylation followed by an acyl migration promoted by a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net
The resulting 3-acylbarbiturates are of significant interest in medicinal chemistry as they are investigated as potential allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netnih.gov The GABA-A receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to sedative and anxiolytic effects. mdpi.com The lipophilic side chain introduced by the acyl chloride is critical for the interaction with the receptor binding pocket.
Table 1: Synthesis of Barbituric Acid Analogs
| Reactant | Reagent | Conditions | Product Class |
|---|---|---|---|
| Barbituric Acid Derivative | This compound, Triethylamine (B128534) | Dichloromethane, Room Temperature | 3-Acylbarbiturate researchgate.net |
Abbreviations: DCC: N,N′-Dicyclohexylcarbodiimide; DMAP: 4-(Dimethylamino)pyridine.
In the field of antibiotic development, this compound serves as a key starting material for the synthesis of α-N-fattyacyl colistin (B93849) nonapeptide derivatives. chemicalbook.comsigmaaldrich.com Colistin is a polymyxin (B74138) antibiotic effective against multidrug-resistant Gram-negative bacteria, but its use is limited by nephrotoxicity. Chemical modification is a strategy employed to improve its therapeutic index. The synthesis involves acylating the N-terminus of a colistin nonapeptide fragment with this compound. This modification with a branched-chain fatty acyl group aims to alter the pharmacokinetic and toxicological profile of the parent antibiotic.
The reaction of this compound with various primary or secondary amines provides a direct route to a wide range of 3,5,5-trimethylhexanamide (B2369444) derivatives. chemicalbook.comsigmaaldrich.com This is a standard nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. These amide derivatives are explored for various applications, including their potential as anti-inflammatory agents. nih.gov
This compound is a crucial intermediate in the industrial synthesis of Piroctone Olamine, an anti-dandruff and broad-spectrum antimicrobial agent. chemicalbook.comchemicalbook.com The synthesis involves a multi-step process that begins with a Friedel-Crafts acylation reaction. google.com In this initial step, this compound is reacted with an unsaturated ester, such as methyl isovalerate or 3,3-dimethyl methyl acrylate, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). google.comgoogle.com This reaction forms a keto-ester intermediate. google.com
Subsequent steps involve cyclization to form a pyrone ring, followed by amination with hydroxylamine (B1172632) to yield the 1-hydroxy-2-pyridone core structure. google.com Finally, salt formation with ethanolamine (B43304) produces Piroctone Olamine. google.com The selectivity of the initial acylation reaction can be very high, reaching 99% under optimized conditions. google.com
Table 2: Key Reaction in Piroctone Olamine Synthesis
| Reaction Type | Reactants | Catalyst | Key Intermediate |
|---|
Derivatization for Material Science Precursors
The reactivity of this compound makes it a valuable building block for creating precursors used in material science. The introduction of the bulky, branched 3,5,5-trimethylhexyl group can impart desirable properties such as solubility in organic media, thermal stability, and specific rheological characteristics to polymers and other functional materials.
The straightforward formation of esters and amides through reactions with alcohols and amines, respectively, is a primary method for creating precursors for functional materials. These reactions are typically high-yielding and proceed under mild conditions. The resulting molecules can be used as monomers for polymerization, plasticizers, or as intermediates in the synthesis of more complex materials like specialized dyes and pigments. The ester and amide linkages provide stable connections while the branched alkyl chain influences the physical properties of the final material.
Table 3: General Derivatization Reactions
| Reactant A | Reactant B (Nucleophile) | Product Class |
|---|---|---|
| This compound | Alcohol (R-OH) | Ester |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Barbituric Acid |
| γ-aminobutyric acid (GABA) |
| 4-(Dimethylamino)pyridine (DMAP) |
| N,N′-Dicyclohexylcarbodiimide (DCC) |
| Colistin |
| 3,5,5-Trimethylhexanamide |
| Piroctone Olamine |
| Methyl isovalerate |
| 3,3-Dimethyl methyl acrylate |
| Aluminum trichloride |
| 3,7,9-Tetramethyl-2-decene-5-keto acid methyl ester |
| Hydroxylamine |
| Ethanolamine |
Synthesis of Thioesters and Other Functional Derivatives
This compound is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis. Its utility extends to the formation of various functional derivatives, including the synthesis of thioesters. The preparation of thioesters from this compound follows the general principles of nucleophilic acyl substitution, where the chloride, a good leaving group, is displaced by a sulfur nucleophile.
The reaction typically involves the treatment of this compound with a thiol (R-SH) in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine (B92270), serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side. The general transformation can be represented as follows:
Reaction Scheme for Thioester Synthesis O O // // R'-C-Cl + R-SH ---(Base)---> R'-C-S-R + Base·HCl
Fe(C₅H₅)₂ + (CH₃)₃CCH₂CH(CH₃)CH₂COCl ---(AlCl₃, inert solvent)---> (C₅H₅)Fe(C₅H₄COCH₂CH(CH₃)CH₂C(CH₃)₃) + HCl
Applications in Polymer Science and Engineering
Radical Polymerization Initiation
Radical polymerization is a fundamental process in polymer synthesis, involving initiation, propagation, and termination steps to create long polymer chains from monomers. fiveable.mepurdue.edu Organic peroxides, such as di-(3,5,5-trimethylhexanoyl) peroxide, are commonly used as initiators because they readily decompose upon heating to form free radicals, which trigger the polymerization reaction. pergan.comgoogle.comuomustansiriyah.edu.iq
Di-(3,5,5-trimethylhexanoyl) Peroxide as Initiator for Vinyl Monomers
Di-(3,5,5-trimethylhexanoyl) peroxide serves as an efficient initiator for the polymerization of a variety of vinyl monomers. google.com These include ethylene, vinyl chloride, styrene, acrylonitrile, acrylates, and methacrylates. google.comzjsysf.cn Compared to some other common initiators, it is noted for its high initiation efficiency and ability to promote even heat release during polymerization, leading to excellent product performance. google.com
Di-(3,5,5-trimethylhexanoyl) peroxide is utilized in the production of polyethylene (B3416737), particularly Low-Density Polyethylene (LDPE), in both tubular and autoclave processes. nouryon.com As a radical initiator, it facilitates the polymerization reactions that form the long polymer chains characteristic of polyethylene and polypropylene.
Table 1: Application of Di-(3,5,5-trimethylhexanoyl) Peroxide in Polyolefin Production
| Polymer | Process Type | Role of Peroxide |
| Low-Density Polyethylene (LDPE) | Tubular, Autoclave | Initiator |
| Polyethylene | General Polymerization | Radical Initiator |
| Polypropylene | General Polymerization | Radical Initiator |
This table summarizes the use of di-(3,5,5-trimethylhexanoyl) peroxide in the production of major polyolefins.
In the synthesis of Polyvinyl Chloride (PVC), particularly for low-polymerization-degree resins, di-(3,5,5-trimethylhexanoyl) peroxide is employed as an initiator. google.com It can be used as part of a compound initiator system to produce suspension polymerization PVC. google.com This application benefits from the peroxide's high activity, which allows for relatively lower consumption and reduced residual amounts in the final resin. google.com
Kinetics and Mechanisms of Polymerization Initiation
The process of free-radical polymerization is initiated by the decomposition of a compound like di-(3,5,5-trimethylhexanoyl) peroxide into free radicals. pergan.comuomustansiriyah.edu.iq This initiation occurs in two main steps:
Decomposition: The peroxide molecule breaks down, typically induced by heat, at its weak oxygen-oxygen bond to form two free radicals. purdue.edupergan.com
Addition: The newly formed radical adds to a monomer molecule, creating a new, larger radical. uomustansiriyah.edu.iq
This new radical then propagates by adding to successive monomer units, extending the polymer chain. uomustansiriyah.edu.iq The rate of polymerization is dependent on factors such as the concentration of the monomer and the initiator. fiveable.meopen.edu The efficiency of an initiator like di-(3,5,5-trimethylhexanoyl) peroxide is crucial for controlling the polymerization reaction and the properties of the resulting polymer. google.com
Table 2: Key Factors in Radical Polymerization Kinetics
| Factor | Influence on Polymerization |
| Initiator Concentration | Higher concentration leads to a faster rate of polymerization. fiveable.me |
| Monomer Concentration | The rate of polymerization is directly proportional to the monomer concentration. open.edu |
| Temperature | Increasing temperature accelerates the decomposition of the peroxide initiator. fiveable.me |
| Initiator Type | The chemical structure of the initiator affects its decomposition rate and efficiency. pergan.com |
This table outlines the primary factors influencing the kinetics of radical polymerization initiated by peroxides.
Investigation of Termination Modes in Radical Polymerization (Disproportionation vs. Combination)
The growth of polymer chains is eventually terminated when two growing radical chains react with each other. open.edu There are two primary mechanisms for this termination:
Combination (or Coupling): Two polymer radicals join together to form a single, longer polymer chain. This process leads to a significant increase in the molecular weight of the polymer. open.edu
Disproportionation: One radical abstracts a hydrogen atom from another. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end (a double bond). Disproportionation does not increase the molecular mass in the same way combination does. open.edu
The specific termination mode (or the ratio between them) can influence the final molecular weight distribution of the polymer. For instance, poly(methyl methacrylate) terminates through a mixture of both combination and disproportionation. open.edu The degree of polymerization can be controlled by varying the initiator concentration; a higher initiator concentration leads to the formation of more, but shorter, polymer chains. open.edu
Polymer Modification and Crosslinking
Beyond initiation, di-(3,5,5-trimethylhexanoyl) peroxide is also used as a crosslinking agent in the rubber and plastics industries. Crosslinking is a process that forms additional chemical bonds between polymer chains, creating a more robust, three-dimensional network structure. This modification enhances key properties of the material, including its mechanical strength, thermal stability, and resistance to chemicals and wear. One specific application of this is in the production of wire and cable insulation, where the crosslinking of polyethylene and other polymers improves their performance characteristics.
Enhancement of Thermal and Mechanical Properties of Plastics
The introduction of the bulky, branched 3,5,5-trimethylhexanoyl side chain can significantly alter the physical properties of plastics. By reacting 3,5,5-trimethylhexanoyl chloride with functional groups on a polymer chain (like hydroxyl or amine groups), it's possible to graft these bulky groups onto the polymer backbone. This modification can disrupt chain packing and reduce crystallinity, which may increase the flexibility and impact strength of the plastic.
Conversely, the bulky groups can restrict chain mobility, leading to a higher glass transition temperature (Tg), which translates to better heat resistance. While specific research data on the direct impact of this compound on common plastics is not extensively detailed in public literature, the principles of polymer modification suggest its potential in this area. Chemical modification is a known strategy to improve the characteristics of polymers like poly(vinyl chloride) (PVC). rdd.edu.iq
Table 1: Potential Effects of Polymer Modification with this compound
| Property | Potential Effect | Rationale |
| Thermal Stability | Increase | The bulky side chains can increase the energy required for polymer chain movement, raising the glass transition temperature. |
| Mechanical Strength | Modification | May decrease tensile strength due to reduced chain packing but increase impact strength by disrupting crystalline structures. |
| Flexibility | Increase | The introduction of branched side chains can increase the free volume between polymer chains, enhancing flexibility. |
This table is based on general principles of polymer chemistry, as direct research data for this compound is limited.
Crosslinking of Rubber Polymers (e.g., Silicone, EPDM)
A significant application of this compound in the polymer industry is its role as an intermediate in the production of organic peroxides. shreesulphuric.comchemicalbook.comchemdad.com Organic peroxides are widely used as initiators for the crosslinking of various rubber polymers, including silicone and ethylene-propylene-diene monomer (EPDM) rubber. shreesulphuric.com
The crosslinking process, often called vulcanization, creates a three-dimensional network of polymer chains, transforming the soft, sticky raw rubber into a durable, elastic material with improved mechanical properties and heat resistance. The choice of peroxide, which can be derived from intermediates like this compound, influences the crosslinking efficiency and the final properties of the rubber product. This compound is also utilized as a synthesis agent for polymerization initiators. shreesulphuric.com
Applications in Coatings, Paints, and Adhesives
This compound is used in the formulation of coatings, paints, and adhesives. chemhorizon.com It can function as a modifier and a binder in inks and coatings. Its reactivity allows it to be incorporated into polymer resins, enhancing properties such as adhesion, durability, and chemical resistance.
Furthermore, it serves as an intermediate in the manufacturing of dyes and pigments, which are integral components of many paints and coatings. chemicalbook.comchemdad.com The isononanoyl group can improve the solubility and compatibility of additives within the coating formulation.
Table 2: Applications in Coatings, Paints, and Adhesives
| Application Area | Role of this compound | Resulting Benefit |
| Inks & Coatings | Binder and modifier | Improved formulation stability and film properties. |
| Paints | Intermediate for dyes and pigments chemicalbook.comchemdad.com | Contributes to the synthesis of coloring agents. |
| Adhesives | Component in resin synthesis | Can enhance adhesive strength and durability. |
Development of Bio-based and Recyclable Polymer Materials
The push for a circular economy has spurred research into bio-based and recyclable polymers. specialchem.com While direct applications of this compound in the synthesis of the main chain of these polymers are not widely documented, its role as a versatile chemical intermediate suggests potential uses.
It could be employed in the synthesis of bio-based additives, such as plasticizers or stabilizers, which are then incorporated into bioplastics. researchgate.net For instance, it could react with a bio-derived alcohol to produce an ester that acts as a bio-based plasticizer.
In the realm of recyclable polymers, chemical recycling aims to break down polymers into their constituent monomers for re-polymerization. rsc.org While current research in this area focuses on novel polymer backbones with built-in cleavable linkages, rsc.org functionalization with molecules like this compound could potentially be used to modify the properties of recycled polymers to meet specific performance requirements. However, there is currently a lack of specific research linking this compound to these advanced materials.
Environmental Fate and Ecotoxicological Investigations
Environmental Transformation Pathways
Hydrolysis in Aquatic Environments and Formation of 3,5,5-Trimethylhexanoic Acid
3,5,5-Trimethylhexanoyl chloride, like other acyl chlorides, reacts readily with water. wikipedia.orgsavemyexams.com This rapid hydrolysis is a primary transformation pathway in aquatic environments. The reaction results in the formation of 3,5,5-trimethylhexanoic acid and hydrochloric acid. europa.eu Due to this high reactivity, the environmental presence of this compound itself is transient. nih.govchemguide.co.uk The focus of environmental assessment, therefore, shifts to its more stable hydrolysis product, 3,5,5-trimethylhexanoic acid. europa.eu
Table 1: Hydrolysis Reaction of this compound
| Reactant | Product(s) | Environment |
|---|
Phototransformation in Atmospheric Systems
Biodegradation Studies
Assessment of Biodegradability of this compound
Direct testing of the biodegradability of this compound is generally not feasible due to its rapid hydrolysis in aqueous test media. nih.gov The compound is not expected to persist in water long enough for microbial degradation to be a significant removal process. nih.gov Therefore, its potential for biodegradation is considered in the context of its hydrolysis product.
Biodegradation of its Hydrolysis Product, 3,5,5-Trimethylhexanoic Acid
The primary hydrolysis product, 3,5,5-trimethylhexanoic acid, has been the subject of biodegradability studies. According to a study conducted under OECD Guideline 301A (DOC Die-Away Test), 3,5,5-trimethylhexanoic acid is considered to be readily biodegradable. europa.eu The study, which utilized non-adapted activated sludge from a domestic wastewater treatment plant, observed significant removal of the substance. europa.eu
Source: ECHA Registration Dossier europa.eu
The results indicated that the pass level for ready biodegradability was met, confirming that this hydrolysis product is unlikely to persist in the environment. europa.eu
Bioaccumulation Potential in Organisms
Due to its instability in aquatic environments, this compound is not expected to bioaccumulate in organisms. The assessment of bioaccumulation potential, therefore, focuses on its persistent hydrolysis product, 3,5,5-trimethylhexanoic acid. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (log P or log Pow).
For 3,5,5-trimethylhexanoic acid, the log Pow has been reported to be 3.2. fishersci.com This value suggests a potential for bioaccumulation. However, other data indicates a low bioconcentration factor (BCF), particularly at neutral pH, which suggests the bioaccumulation potential is low.
Table 3: Bioaccumulation Potential of 3,5,5-Trimethylhexanoic Acid
| Parameter | Value | Interpretation |
|---|---|---|
| Log Pow | 3.2 | Some potential for bioaccumulation |
| ACD/BCF (pH 5.5) | 27.89 | Low potential for bioaccumulation |
| ACD/BCF (pH 7.4) | 1 | Very low potential for bioaccumulation |
Source: Fisher Scientific, Ataman Kimya fishersci.com
Ecotoxicity Data
While the focus of this article is on environmental fate, some acute ecotoxicity data for this compound is available and provides context for its potential environmental impact before hydrolysis occurs.
Table 4: Acute Ecotoxicity of this compound
| Test Organism | Endpoint | Result | Exposure Time |
|---|---|---|---|
| Cyprinus carpio (Carp) | LC50 | 4.3 mg/L (at pH 4.3) | 96 hours |
| Daphnia magna (Water flea) | EC50 | 26.9 mg/L | 48 hours |
| Desmodesmus subspicatus (Green algae) | EC50 | 40.8 mg/L | 72 hours |
| Activated sludge | EC20 | 650 mg/L | 30 minutes |
Source: ChemicalBook chemicalbook.com
Ecotoxicological Impact Assessments
The release of industrial chemicals into the environment necessitates a thorough understanding of their potential ecotoxicological effects. This section details the known impacts of this compound and its derivatives on aquatic ecosystems.
Toxicity to Aquatic Organisms (e.g., Fish, Daphnia, Algae)
This compound, also known as isononanoyl chloride, is recognized as being harmful to aquatic life with long-lasting effects. sigmaaldrich.com Due to its violent reaction with water, it is challenging to determine its direct toxicity to aquatic organisms. greysellz.comchemsrc.com However, data on its analog, isononanoyl chloride, provides insights into its potential aquatic toxicity.
Interactive Data Table: Acute Toxicity of Isononanoyl Chloride to Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 160 | greysellz.com |
Toxicological Effects of Derivatives, e.g., TMH-Ferrocene, on Aquatic Biota (e.g., Artemia salina)
The toxicological effects of this compound derivatives, such as TMH-ferrocene, have been investigated in aquatic organisms like the brine shrimp, Artemia salina. nih.gov Artemia salina is a common model organism in ecotoxicological studies due to its sensitivity to various pollutants. nih.govresearchgate.net Studies on other emerging contaminants have shown that exposure can lead to detrimental effects on the hatching rates of Artemia salina cysts, morphological changes, and a decline in survival rates. nih.gov While specific data on TMH-ferrocene is limited, the study of similar compounds provides a framework for understanding its potential impact.
Mechanisms of Ecotoxicity, including Lipid Peroxidation
The primary mechanism of action for this compound is its function as an acylating agent. The highly reactive acyl chloride group readily undergoes nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is a key factor in its toxicity.
One of the significant mechanisms of ecotoxicity for various environmental pollutants is the induction of oxidative stress, which can lead to lipid peroxidation. nih.govnih.gov Ferrous iron, for instance, has been shown to induce lipid peroxidation in mitochondria. nih.gov This process involves the degradation of lipids in cell membranes, leading to cell damage. While direct studies on this compound inducing lipid peroxidation are not available, the general principle of reactive chemicals causing oxidative stress is a well-established concept in toxicology. nih.govnih.gov Exposure of aquatic organisms like Artemia salina to various pollutants has been shown to significantly increase oxidative stress. nih.gov
Influence of Chemical Speciation on Environmental Toxicity
The chemical form, or speciation, of a compound can significantly influence its bioavailability and toxicity in the environment. For instance, the toxicity of metals can vary greatly depending on their ionic form. nih.gov In the case of this compound, its high reactivity with water leads to hydrolysis, forming 3,5,5-trimethylhexanoic acid and hydrochloric acid. This transformation is a critical aspect of its environmental fate and subsequent toxicological impact. The resulting acidification and the presence of the carboxylic acid derivative will have different toxicological profiles compared to the parent acyl chloride. The speciation of a substance can be influenced by environmental factors such as pH. nih.gov Understanding these transformations is crucial for accurately assessing the environmental risk of this compound.
Toxicological Assessment Methodologies and Mechanisms
Skin Sensitization Research
Skin sensitization, an allergic contact dermatitis reaction, is a key toxicological endpoint evaluated for chemicals like 3,5,5-trimethylhexanoyl chloride. chemicalbook.comsigmaaldrich.com Research into this area involves a variety of methods aimed at identifying a chemical's potential to cause this immune system response. sigmaaldrich.com
The potential of this compound to act as a skin sensitizer (B1316253) has been established through standardized hazard classifications. It is identified as a Skin Sensitization Category 1 substance. This classification indicates that the substance is recognized as a skin sensitizer in humans or that there is strong evidence from animal studies.
Further evaluation in non-animal, computational studies has provided more nuanced insight into its potency. In a Quantitative Structure-Activity Relationship (QSAR) modeling study that used data from the murine Local Lymph Node Assay (LLNA), this compound was categorized as a "moderate" sensitizer. acs.org The LLNA is a standard method that measures lymphocyte proliferation in the lymph nodes draining the site of chemical application to determine sensitization potential. acs.org
Table 1: Skin Sensitization Potential of this compound in a QSAR Study
| Compound Name | Potency Class (Study Prediction) |
|---|---|
| This compound | Moderate Sensitizer |
Data sourced from a three-state categorical QSAR modeling study. acs.org
To improve the accuracy of predictive models like QSAR, chemicals are often grouped into a mechanistic applicability domain. nih.gov This classification is based on the chemical's underlying reaction mechanism, as the initiation of skin sensitization involves the binding of the chemical (a hapten) to skin proteins. sigmaaldrich.comnih.gov
Key mechanistic domains for skin sensitizers include:
Michael acceptors
SNAr (Substitution Nucleophilic Aromatic) electrophiles
SN2 (Substitution Nucleophilic Bimolecular) electrophiles
Schiff base electrophiles
Acyl transfer electrophiles nih.gov
Given its chemical structure as an acyl chloride, this compound is classified within the acyl transfer electrophile domain. nih.govguidechem.com Chemicals in this domain are characterized by their ability to react with nucleophilic groups in skin proteins through acylation, a crucial initiating event in the sensitization pathway. nih.gov
In response to regulatory needs and the goal of reducing animal testing, significant focus has been placed on developing and validating in vitro (cell-based), in chemico (chemical reactivity), and in silico (computational) methods for predicting skin sensitization. sigmaaldrich.comnih.gov These alternative methods are foundational to modern toxicological assessment.
QSAR modeling is a computational technique that correlates a chemical's structural properties with its biological activity. For skin sensitization, QSAR models are developed using large datasets from standardized tests like the LLNA to predict the sensitization potential and potency of untested chemicals. acs.org These models use molecular descriptors to build statistical relationships, such as logistic regression, to classify compounds into categories like "non-sensitizer," "weak," "moderate," or "strong" sensitizer. acs.org
A specific three-state categorical QSAR model was developed using a training set of 196 compounds and a test set of 22 compounds, which included this compound. acs.org The model demonstrated a classification accuracy of 73.4% for the training set and 63.6% for the test set, showing predictive utility. acs.org
Table 2: QSAR Model Prediction for this compound
| Compound Name | Predicted State Value | Predicted State Probability (Non/Weak) | Predicted State Probability (Moderate) | Predicted State Probability (Strong/Extreme) | Final Classification |
|---|---|---|---|---|---|
| This compound | 2 | 0.028 | 0.381 | 0.591 | 3 |
Note: In this study, the model's highest probability for the compound was "strong/extreme," leading to a final classification of 3, despite a predicted state value of 2 (moderate). This highlights the probabilistic nature of QSAR predictions. acs.org
An Integrated Testing Strategy (ITS) is a modern approach to safety assessment that combines data from multiple sources to facilitate a decision. Rather than relying on a single test, ITS methodologies integrate information from various inputs, including in silico predictions (like QSAR), in chemico reactivity assays, and in vitro cell-based tests.
Direct Peptide Reactivity Assay (DPRA): An in chemico method measuring reaction with synthetic peptides.
KeratinoSens™ or LuSens Assays: In vitro methods using human keratinocyte cell lines to measure the activation of the Keap1-Nrf2 antioxidant response pathway. sigmaaldrich.com
Human Cell Line Activation Test (h-CLAT): An in vitro method that quantifies changes in cell surface marker expression on monocytic cells following chemical exposure.
The data from these individual assays are then interpreted using a fixed procedure, such as a mathematical or rule-based model, to produce a comprehensive hazard assessment. This weight-of-evidence approach, integrating computational and experimental data, is central to current efforts to replace animal testing for skin sensitization.
In Vitro and In Silico Methods for Hazard and Potency Prediction
In Vitro Toxicity Studies (Excluding Dosage)
Beyond skin sensitization, other in vitro toxicological studies are used to assess a chemical's effects on biological systems at the cellular level. These studies can evaluate endpoints such as general cytotoxicity, effects on specific cellular pathways, or toxicity to microorganisms.
For this compound, in vitro toxicity data includes its effect on microorganisms from activated sludge, which is a key component of biological wastewater treatment plants. The study measured the rate of respiration as an indicator of microbial viability.
Table 3: In Vitro Toxicity of this compound on Microorganisms
| Test System | Endpoint | Result | Exposure Duration |
|---|---|---|---|
| Activated sludge, domestic | Respiration rate | EC20 | 30 min |
EC20 (Effect Concentration, 20%) refers to the concentration of the chemical that causes a 20% reduction in the measured response (respiration rate) compared to a control. acs.org
Toxicity to Microorganisms (e.g., Activated Sludge Respiration Rate)
There is currently no publicly available scientific literature or data that specifically investigates the toxicity of this compound to microorganisms, including its effect on the respiration rate of activated sludge. Standardized tests, such as the Activated Sludge Respiration Inhibition Test (OECD Guideline 209), are crucial for determining the potential impact of a chemical on wastewater treatment processes. mdpi.com This test assesses the inhibitory effect of a substance on the oxygen consumption rate of a specified microbial community. mdpi.com However, at present, no such studies have been published for this compound.
Genetic Toxicity Assessments (In Vitro and In Vivo)
A comprehensive review of available toxicological databases and scientific publications reveals a lack of specific studies on the genotoxic potential of this compound. Both in vitro and in vivo genetic toxicity assessments are essential for evaluating a chemical's capacity to induce mutations or chromosomal damage. Standard in vitro tests, such as the Ames test (bacterial reverse mutation assay) and the in vitro mammalian cell gene mutation test, along with in vivo assays like the rodent dominant lethal test or the transgenic rodent somatic and germ cell gene mutation assays, have not been reported for this compound.
Other Toxicological Considerations (Research Perspective)
From a research standpoint, several other toxicological endpoints would be critical to fully characterize the potential hazards of this compound. These include investigations into its potential for neurotoxicity, immunotoxicity, and endocrine disruption.
Neurotoxicity and Immunotoxicity Studies
There is no available data from studies investigating the potential neurotoxic or immunotoxic effects of this compound in any biological system. Future research initiatives would be necessary to determine if this chemical poses any risk to the nervous or immune systems.
Endocrine Disrupter Screening
No studies have been conducted to screen this compound for its potential to interfere with the endocrine system. The Endocrine Disruptor Screening Program (EDSP) utilizes a tiered approach to identify chemicals that may have effects on the estrogen, androgen, or thyroid hormone systems. nih.gov However, this compound has not been evaluated under this program or in any other reported endocrine disruptor screening assays. The identification of chemicals as endocrine-disrupting chemicals (EDCs) is based on a weight-of-evidence approach, considering various data streams. nih.gov
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and identifying the functional groups present in 3,5,5-Trimethylhexanoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the complex branched structure of this compound. By analyzing the chemical shifts, integration, and splitting patterns of the proton (¹H) and carbon-¹³ (¹³C) spectra, the precise arrangement of atoms can be determined. The presence of three methyl substituents on the hexanoyl chloride backbone can be verified, and their specific positions at the 3, 5, and 5 carbons confirmed. nih.gov Commercial suppliers often provide a specification confirming that the NMR spectrum conforms to the expected structure. tcichemicals.comtcichemicals.com
Expected ¹H NMR Spectral Data for this compound: This is a predictive table based on the known structure and standard chemical shifts. Actual experimental values may vary slightly.
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| (CH₃)₃C- | 0.9 - 1.0 | Singlet | 9H |
| -CH(CH₃)- | 1.0 - 1.2 | Doublet | 3H |
| -CH₂-CH(CH₃)- | 1.2 - 1.5 | Multiplet | 2H |
| -CH(CH₃)-CH₂-COCl | 2.3 - 2.8 | Multiplet | 1H |
| -CH₂-COCl | 2.9 - 3.1 | Multiplet | 2H |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl Chloride Stretching)
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The most characteristic absorption is the strong stretching vibration of the carbonyl group (C=O) in the acyl chloride. This peak is typically observed in the region of 1785-1815 cm⁻¹, a higher frequency than the carbonyl absorption in ketones or carboxylic acids, which is indicative of the electron-withdrawing effect of the chlorine atom. libretexts.org Other significant absorptions include the C-H stretching vibrations of the alkane backbone between 2850-3000 cm⁻¹. libretexts.org
Characteristic IR Absorption Frequencies for this compound:
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| C-H (alkane) | Stretch | 2850-3000 |
| C=O (acyl chloride) | Stretch | 1785-1815 |
| C-Cl | Stretch | 650-850 |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a substrate.
Gas Chromatography (GC) for Purity Quantification and Substrate Conversion
Gas chromatography (GC) is a primary method for determining the purity of this compound. Commercial grades of this compound often specify a purity of greater than 90.0%, as determined by GC. tcichemicals.comtcichemicals.comtcichemicals.com This technique separates the compound from any impurities, such as the starting material (3,5,5-trimethylhexanoic acid) or by-products from the synthesis. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for accurate quantification of its purity. In synthetic applications, GC can also be used to monitor the conversion of the starting acid to the acyl chloride, ensuring the reaction has gone to completion.
Mass Spectrometry (MS) for Molecular Weight Distribution and Mechanistic Insights in Polymerization
Mass spectrometry (MS) provides crucial information about the molecular weight of this compound, confirming its molecular formula of C₉H₁₇ClO and a molecular weight of approximately 176.68 g/mol . nih.govsigmaaldrich.comepa.govscbt.com In the context of polymerization reactions where this compound might be used as an initiator or a modifying agent, MS is invaluable. It can be used to determine the molecular weight distribution of the resulting polymers, offering insights into the polymerization mechanism and the degree of incorporation of the trimethylhexanoyl group.
Titrimetric Analysis for Active Chloride Content
Titrimetric analysis is a classic and reliable method for quantifying the active chloride content in this compound. This is a critical quality control parameter, as the reactivity of the compound is directly related to the concentration of the acyl chloride functional group. The method typically involves reacting a known amount of the sample with a nucleophile, such as water or an alcohol, which liberates hydrochloric acid. The resulting acid is then titrated with a standardized solution of a strong base, such as sodium hydroxide. The amount of base required to neutralize the acid is directly proportional to the active chloride content in the original sample. This analysis ensures that the material has not degraded through hydrolysis due to improper storage or handling.
Emerging Research Directions and Future Perspectives
Integration of Flow Chemistry with Artificial Intelligence and Machine Learning for Process Optimization
The synthesis of 3,5,5-trimethylhexanoyl chloride is undergoing a technological transformation, moving from traditional batch methods to more efficient and safer continuous-flow processes. researchgate.net The integration of flow chemistry with artificial intelligence (AI) and machine learning (ML) represents the next frontier in process optimization. researchgate.net
Flow chemistry platforms enable precise control over reaction parameters such as temperature, residence time, and stoichiometry. rsc.org When coupled with ML algorithms, these systems can autonomously explore vast experimental landscapes to identify optimal production conditions. youtube.com For instance, a Bayesian optimization algorithm can be employed to fine-tune the synthesis of an acyl chloride, simultaneously maximizing yield while minimizing the formation of impurities. rsc.orgyoutube.com This data-driven approach accelerates process development, reduces waste, and enhances safety, particularly when handling reactive chemicals. researchgate.net
Recent studies have demonstrated the use of computational fluid dynamics (CFD) to simulate the flow patterns within microreactors for the synthesis of this compound, achieving high yields under controlled conditions. researchgate.net Future research will likely focus on developing fully automated, self-optimizing reactor systems that use real-time data from process analytical technology (PAT) to feed ML models, enabling continuous improvement of the production process. researchgate.net
Table 1: AI/ML in Flow Chemistry for Process Optimization
| Technology/Method | Application in Chemical Synthesis | Benefit for this compound Production |
|---|---|---|
| Flow Chemistry | Continuous, controlled reaction environment | Increased safety, better heat and mass transfer, higher consistency. researchgate.net |
| Machine Learning | Automated multi-objective optimization of process parameters (e.g., yield, purity). youtube.com | Faster identification of optimal conditions, reduced material waste. rsc.org |
| Bayesian Optimization | An ML algorithm effective for optimizing complex, unknown functions with sparse data. youtube.com | Efficiently finds trade-offs between conflicting objectives like yield and impurity. rsc.org |
| Computational Fluid Dynamics (CFD) | Simulates fluid flow in reactors to understand and improve mixing and residence time distribution. researchgate.net | Design of more efficient microreactors for synthesis. researchgate.net |
Development of Novel Derivatives for Targeted Applications in Pharma and Advanced Materials
This compound is a versatile chemical building block due to its reactive acyl chloride group. This reactivity allows for its use as a starting material in the synthesis of a wide range of other compounds. chemdad.comchemicalbook.com Current applications include its use as an intermediate for organic peroxides, crop protection agents, and pharmaceuticals. chemdad.comsigmaaldrich.com
Future research is focused on leveraging this reactivity to create novel derivatives with tailored properties for specific high-value applications:
Pharmaceuticals: It is a known reagent in the synthesis of barbituric acid analogs and derivatives of the antibiotic colistin (B93849). chemdad.comsigmaaldrich.com Ongoing research aims to develop new derivatives that could lead to drugs with improved efficacy, better target specificity, or novel mechanisms of action.
Advanced Materials: The isononanoyl backbone can impart unique properties like hydrophobicity and stability. Research into new polymers and specialty esters derived from this compound could lead to the development of advanced materials, such as high-performance lubricants, coatings, and plasticizers.
The exploration of its derivatives is an active area of research, with the goal of expanding its utility beyond current industrial uses into next-generation products.
Advanced Ecotoxicological Modeling and Risk Assessment Frameworks
As with any chemical produced on an industrial scale, understanding the environmental fate and potential toxicity of this compound is critical. Current data provides baseline aquatic toxicity information. chemicalbook.com
| Organism | Test Type | Result | Exposure Time |
| Cyprinus carpio (Carp) | LC50 (Lethal Concentration, 50%) | 4.3 mg/L | 96 hours |
| Daphnia magna (Water Flea) | EC50 (Effective Concentration, 50%) | 26.9 mg/L | 48 hours |
| Desmodesmus subspicatus (Green Algae) | EC50 (Effective Concentration, 50%) | 40.8 mg/L | 72 hours |
| Activated Sludge Microorganisms | EC20 (Effective Concentration, 20%) | 650 mg/L | 30 minutes |
| (Data sourced from a 2025 Chemical Safety Data Sheet) chemicalbook.com |
Future research is moving beyond standard toxicity tests toward more sophisticated and predictive ecotoxicological modeling. researchgate.net This involves the development of advanced frameworks such as Physiologically Based Toxicokinetic (PBTK) models. PBTK models simulate the absorption, distribution, metabolism, and excretion of a chemical within an organism, providing a more mechanistic understanding of its toxic potential. researchgate.net By integrating specific data with these advanced models, researchers can better predict the compound's bioaccumulation potential and long-term environmental risks, leading to more comprehensive and accurate risk assessments. researchgate.net
Computational Chemistry for Predictive Reactivity and Selectivity in Complex Organic Transformations
The efficiency of organic synthesis relies heavily on predicting how molecules will react. Computational chemistry and machine learning are becoming indispensable tools for forecasting reaction outcomes, thereby saving significant time and resources in the lab. nih.govrjptonline.org
For this compound, its primary reactivity involves nucleophilic acyl substitution. The key questions for a synthetic chemist are how readily it will react with a given nucleophile (reactivity) and at which position (selectivity). Computational methods can provide answers to these questions:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can model the electronic structure of the acyl chloride to calculate activation energies for different reaction pathways. This helps predict the most likely product and the reaction rate.
Machine Learning (ML): ML models can be trained on large datasets of known reactions to predict the outcomes of new ones. nih.gov These models can learn the subtle electronic and steric effects that govern reactivity and selectivity, even for complex molecules. nih.gov
The future of synthesis design involves using these predictive models as a routine first step. rjptonline.org By simulating the reaction of this compound with various reactants in silico, chemists can quickly screen potential pathways, identify the most promising candidates for success, and troubleshoot potential issues before a single physical experiment is conducted. arxiv.org
Q & A
Basic: What are the key physicochemical properties of 3,5,5-Trimethylhexanoyl chloride critical for reaction planning?
Answer:
this compound (CAS 36727-29-4) is a branched acyl chloride with a molecular weight of 188.72 g/mol. Key properties include:
- Density : 0.93 g/mL at 25°C
- Boiling Point : 188–190°C
- Refractive Index : 1.436 (n20/D)
- Reactivity : Highly reactive with nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl chloride group.
Its branched structure (3,5,5-trimethylhexanoyl group) introduces steric hindrance, which can slow reaction kinetics in acylation reactions compared to linear analogs .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
- Glove Selection : Choose gloves resistant to chlorides (e.g., nitrile or neoprene; penetration times must be validated by the manufacturer) .
- Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent hydrolysis or peroxide formation .
Advanced: How can continuous flow reactors optimize the synthesis of this compound?
Answer:
Microreactor technology (e.g., silicon carbide reactors) enables efficient synthesis via:
- Enhanced Heat Transfer : Maintains precise temperature control (55°C) to avoid side reactions.
- High Yield : Achieves 91% isolated yield using triphosgene and 3,5,5-trimethylhexanoic acid with DMF catalysis.
- CFD Simulations : Predict flow dynamics, residence time distribution, and pressure fields to optimize reactor design .
Advanced: What analytical methods validate the purity and structural integrity of this compound?
Answer:
- Gas Chromatography (GC) : Quantifies purity (>99% conversion of starting acid).
- NMR Spectroscopy : Confirms branching (δ 1.0–1.2 ppm for methyl groups).
- IR Spectroscopy : Detects carbonyl chloride stretching (~1800 cm⁻¹).
- Titration : Measures active chloride content .
Advanced: What factors influence the stability of this compound during storage?
Answer:
- Peroxide Formation : Di-(3,5,5-trimethylhexanoyl) peroxide derivatives can form if stored above +10°C. Use stabilizers (e.g., diluent type A) to mitigate .
- Moisture Sensitivity : Hydrolyzes to 3,5,5-trimethylhexanoic acid; store under inert gas .
Advanced: How does the steric structure of this compound affect its reactivity in acylation reactions?
Answer:
The branched alkyl chain creates steric hindrance, reducing nucleophilic attack rates. Strategies to enhance reactivity include:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the carbonyl.
- Elevated Temperatures : 60–80°C to overcome kinetic barriers .
Advanced: What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?
Answer:
- Heat Management : Exothermic reactions require efficient cooling to prevent runaway conditions.
- Mixing Efficiency : Turbulent flow regimes in microreactors ensure uniform reagent distribution.
- Material Compatibility : Silicon carbide reactors resist chloride-induced corrosion at 0.8 MPa .
Basic: What are common synthetic routes to this compound?
Answer:
- From 3,5,5-Trimethylhexanoic Acid : React with triphosgene (BTC) in DMF-catalyzed conditions (yield: 91%) .
- From 3,5,5-Trimethyl-1-hexanol : Oxidative chlorination using SOCl₂ or PCl₃ (yield: 88%) .
Advanced: How can reactor corrosion be mitigated during the synthesis of this compound?
Answer:
- Reactor Material : Silicon carbide microreactors tolerate chloride ions at 55°C and 0.8 MPa.
- Passivation : Coat stainless steel with PTFE to prevent acid-induced degradation .
Advanced: What role does this compound play in radical polymerization?
Answer:
Its peroxide derivative, di-(3,5,5-trimethylhexanoyl) peroxide (CAS 3851-87-4), acts as a radical initiator for vinyl monomers (e.g., ethylene). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
